Cas no 2198955-01-8 (N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide)

N-(2-{6-(Dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide is a specialized acrylamide derivative featuring a dimethylaminopyridine carboxamide moiety. This compound is notable for its reactive acrylamide group, enabling its use as a versatile building block in polymer chemistry and crosslinking applications. The dimethylamino substituent enhances solubility in polar organic solvents, while the pyridine ring offers potential coordination sites for metal-catalyzed reactions. Its bifunctional structure allows for selective modifications, making it suitable for synthesizing functionalized polymers or bioactive conjugates. The compound’s stability under ambient conditions and well-defined reactivity profile make it a valuable intermediate in materials science and pharmaceutical research.
N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide structure
2198955-01-8 structure
Product Name:N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide
CAS No:2198955-01-8
MF:C13H18N4O2
MW:262.307622432709
CID:5684309
PubChem ID:145890819
Update Time:2025-05-23

N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z1641138489
    • N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide
    • EN300-26578169
    • 2198955-01-8
    • N-(2-{[6-(dimethylamino)pyridin-2-yl]carbamoyl}ethyl)prop-2-enamide
    • N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide
    • Inchi: 1S/C13H18N4O2/c1-4-12(18)14-9-8-13(19)16-10-6-5-7-11(15-10)17(2)3/h4-7H,1,8-9H2,2-3H3,(H,14,18)(H,15,16,19)
    • InChI Key: SJMGPLPPGPYIRW-UHFFFAOYSA-N
    • SMILES: O=C(CCNC(C=C)=O)NC1=CC=CC(=N1)N(C)C

Computed Properties

  • Exact Mass: 262.14297583g/mol
  • Monoisotopic Mass: 262.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 74.3Ų

N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578169-1g
N-(2-{[6-(dimethylamino)pyridin-2-yl]carbamoyl}ethyl)prop-2-enamide
2198955-01-8 90%
1g
$0.0 2023-11-13
Enamine
EN300-26578169-1.0g
N-(2-{[6-(dimethylamino)pyridin-2-yl]carbamoyl}ethyl)prop-2-enamide
2198955-01-8 95.0%
1.0g
$0.0 2025-03-20

Additional information on N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide

Introduction to N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide and Its Significance in Modern Chemical Biology

N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide, a compound with the CAS number 2198955-01-8, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in drug discovery and molecular therapy. The presence of multiple functional groups, including a pyridine ring and an amide moiety, makes it a versatile candidate for further exploration in synthetic chemistry and biological interactions.

The molecular structure of N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide can be dissected into several key components that contribute to its unique properties. The core structure features a prop-2-enamide backbone, which is flanked by an ethyl group and a carbamoyl moiety. The carbamoyl group is further substituted with a pyridine ring that bears a dimethylamino group at the 6-position. This specific arrangement of functional groups endows the compound with potential binding affinities to various biological targets, making it a promising scaffold for medicinal chemistry.

In recent years, the field of chemical biology has seen remarkable advancements in the development of small molecules that can modulate biological pathways. N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide stands out as a compound that could potentially interfere with key enzymatic processes or receptor interactions. Its pyridine moiety, in particular, is known to be a common pharmacophore in many bioactive molecules, capable of engaging with proteins and enzymes through hydrogen bonding and other non-covalent interactions.

One of the most intriguing aspects of this compound is its potential role in modulating neurotransmitter systems. The dimethylamino group attached to the pyridine ring suggests that it may have effects on central nervous system (CNS) pathways. Indeed, similar structural motifs have been explored in the development of drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. While N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide has not yet been widely studied in clinical settings, its structural features hint at a possible therapeutic utility.

Furthermore, the amide group in the molecule's structure can serve as a site for further derivatization, allowing chemists to tailor its properties for specific applications. This flexibility makes it an attractive candidate for library screening programs aimed at identifying novel bioactive compounds. The ability to modify the amide group without compromising the overall biological activity of the molecule could lead to the discovery of new drugs with improved pharmacokinetic profiles.

Recent studies have also highlighted the importance of understanding the interactions between small molecules and biological targets at an atomic level. Computational methods, such as molecular dynamics simulations and docking studies, have become indispensable tools in predicting how compounds like N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide will behave within a biological system. These techniques have enabled researchers to identify potential binding pockets and optimize molecular structures for better efficacy.

The synthesis of N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide presents its own set of challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in building the intricate framework of this compound. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for biological activity.

In conclusion, N-(2-{6-(dimethylamino)pyridin-2-ylcarbamoyl}ethyl)prop-2-enamide represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping the future of drug discovery and therapeutic intervention.

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